Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride

Lipophilicity LogP ADME profiling

2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride (CAS 1219964-58-5) is a synthetic piperidine derivative with the molecular formula C₁₅H₂₃BrClNO and a molecular weight of 348.71 g/mol, typically supplied as a hydrochloride salt for enhanced aqueous solubility. It features a 2-bromo-4-ethylphenoxy moiety linked via an ethyl spacer to the 4-position of a piperidine ring.

Molecular Formula C15H23BrClNO
Molecular Weight 348.7 g/mol
CAS No. 1219964-58-5
Cat. No. B1374495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride
CAS1219964-58-5
Molecular FormulaC15H23BrClNO
Molecular Weight348.7 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
InChIInChI=1S/C15H22BrNO.ClH/c1-2-12-3-4-15(14(16)11-12)18-10-7-13-5-8-17-9-6-13;/h3-4,11,13,17H,2,5-10H2,1H3;1H
InChIKeyIJRNMMQLVQKVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride (CAS 1219964-58-5) – Physicochemical & Structural Overview


2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride (CAS 1219964-58-5) is a synthetic piperidine derivative with the molecular formula C₁₅H₂₃BrClNO and a molecular weight of 348.71 g/mol, typically supplied as a hydrochloride salt for enhanced aqueous solubility . It features a 2-bromo-4-ethylphenoxy moiety linked via an ethyl spacer to the 4-position of a piperidine ring. The compound is primarily offered as a research chemical with a purity of ≥95% (and up to 98% from select vendors) . Its structural features—the specific bromo substitution pattern, the ethyl linker, and the 4-piperidinyl attachment—distinguish it from a family of closely related positional isomers and analogs, making precise procurement critical for reproducible research .

Why 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride Cannot Be Freely Substituted with Off-the-Shelf Piperidine Analogs


Seemingly minor structural variations among this compound's closest analogs produce measurable differences in key molecular properties such as lipophilicity (LogP), which directly impact solubility, membrane permeability, and target binding in biological assays . For instance, shifting the piperidine attachment from the 4-position to the 2-position on the ethyl linker alters the calculated LogP by approximately 0.14–0.85 units depending on the computational method, while moving the bromine atom from the 2- to the 4-position of the phenyl ring yields an isomer with essentially identical LogP on some platforms but potentially distinct electronic properties relevant to reactivity . Because these compounds are frequently used as synthetic intermediates or tool compounds where specific substitution patterns determine downstream coupling efficiency or target engagement, generic replacement without verification can lead to irreproducible results or synthetic failure . The quantitative evidence below establishes the measurable boundaries of differentiation that justify compound-specific procurement.

Quantitative Differentiation of 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride from Its Closest Analogs


Lipophilicity (LogP) Differentiates the 4-Piperidinyl Target from the 2-Piperidinyl Isomer

The target compound (4-piperidinyl attachment) exhibits a LogP of 4.2018, while the direct 2-piperidinyl analog (CAS 1219961-31-5) shows a LogP of 4.3443 on the same platform (Leyan) and 5.05330 on Chemsrc, representing a difference of +0.14 to +0.85 LogP units . Higher LogP indicates greater lipophilicity for the 2-piperidinyl isomer, which would predict higher membrane permeability but also potentially lower aqueous solubility compared to the 4-piperidinyl target compound .

Lipophilicity LogP ADME profiling Medicinal chemistry

Bromine Regioisomerism: 2-Bromo vs. 4-Bromo Substitution on the Phenyl Ring Does Not Alter LogP but Changes Electronic Properties

The target compound (2-bromo-4-ethylphenyl) and its direct positional isomer (4-bromo-2-ethylphenyl, CAS 1220028-79-4) exhibit identical LogP values of 4.2018 on the Leyan platform . However, the ortho vs. para bromine substitution pattern creates distinct electronic environments: the 2-bromo group is ortho to the ether oxygen and experiences steric hindrance, while the 4-bromo group is para to the ether oxygen and is more sterically accessible . This difference is critical for applications involving nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, where the position of the bromine leaving group dictates reactivity and regiochemical outcome.

Regioisomerism Halogen bonding Cross-coupling reactivity SAR studies

Purity Specification Advantage: 98% Available Purity for the Target Compound vs. 95% Standard for Closest Analogs

The target compound (CAS 1219964-58-5) is commercially available at 98% purity from Leyan, while many closest analogs including the 2-piperidinyl isomer (CAS 1219961-31-5), the 4-bromo-2-ethylphenyl isomer (CAS 1220028-79-4), and the 3-piperidinyl variant (CAS 1219967-88-0) are typically offered at 95% purity . The 3% absolute purity difference (98% vs. 95%) represents a 60% reduction in total impurity burden (2% vs. 5%), which is significant for sensitive biological assays where trace impurities can produce off-target effects.

Purity specification Reproducibility Procurement Quality control

Molecular Topology: The Ethyl Linker Differentiates the Target Compound from Directly Attached Phenoxy-Piperidine Analogs

The target compound incorporates an ethyl (-CH₂CH₂-) spacer between the phenoxy oxygen and the piperidine ring, resulting in 5 rotatable bonds, compared to analogs such as 4-(2-bromo-4-ethylphenoxy)piperidine hydrochloride (CAS 1220032-78-9) where the phenoxy group is directly attached to the piperidine ring (no ethyl spacer), reducing the rotatable bond count to 3 . The extended linker increases molecular flexibility and the distance between the aromatic ring and the basic piperidine nitrogen, which can alter the compound's ability to adopt bioactive conformations and affect target binding kinetics .

Linker length Molecular flexibility Pharmacophore modeling Structure-activity relationship

H-Bond Donor/Acceptor Profile: Consistent TPSA Across Isomers Supports Focused Procurement Based on Other Differentiating Factors

The target compound, the 2-piperidinyl isomer (CAS 1219961-31-5), and the 4-bromo-2-ethylphenyl isomer (CAS 1220028-79-4) all share an identical topological polar surface area (TPSA) of 21.26 Ų, with 2 H-bond acceptors and 1 H-bond donor . Given that TPSA is a key predictor of blood-brain barrier penetration and oral bioavailability, this uniformity means that these isomers are predicted to have similar passive membrane permeation characteristics, and procurement decisions must instead rely on other differentiating evidence dimensions such as LogP, regioisomerism, linker topology, and purity specification.

Polar surface area Blood-brain barrier penetration Drug-likeness Physicochemical profiling

Absence of Direct Comparative Biological Activity Data: A Critical Gap for Selection Based on Target Engagement

A comprehensive search of the scientific and patent literature as of May 2026 identified no primary research articles, patents, or authoritative database entries that report direct, head-to-head biological activity data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) comparing 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride against its closest positional isomers or linker analogs. Available vendor descriptions reference general potential for receptor binding and enzyme inhibition but do not provide quantitative assay results for the target compound or any named comparator . This absence of direct comparative bioactivity data means that any claim of differential biological potency, selectivity, or in vivo efficacy between this compound and its analogs cannot currently be supported by published evidence.

Biological activity Data gap Receptor binding SAR

Optimal Application Scenarios for 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Cross-Coupling Reactions Requiring Ortho-Bromo Aryl Ethers

The target compound's 2-bromo substitution (ortho to the ether oxygen) makes it the preferred substrate for synthetic sequences that exploit the unique steric and electronic environment of ortho-bromo aryl ethers in palladium-catalyzed cross-coupling reactions . Unlike the 4-bromo isomer (CAS 1220028-79-4), which presents a less hindered para-bromine, the ortho-bromo configuration of the target compound can direct regioselective C-C bond formation at the sterically more demanding position, enabling the construction of ortho-substituted biaryl or alkyl-aryl architectures that are inaccessible using the para-bromo isomer . This structural feature is directly supported by the regioisomerism evidence in Section 3.

Physicochemical Probe with Defined Lipophilicity for ADME Assay Calibration

With a LogP of 4.2018, the target compound occupies a specific lipophilicity window that is measurably distinct from the more lipophilic 2-piperidinyl isomer (LogP 4.3443–5.05330) . This makes it suitable as a physicochemical probe or calibration standard in logD/logP chromatography assays where a compound of intermediate lipophilicity is required. Procurement of the 4-piperidinyl target compound rather than the 2-piperidinyl analog ensures that the measured LogP aligns with the target value of ~4.2, avoiding the +0.14 to +0.85 LogP unit shift that would be introduced by the wrong isomer .

High-Purity Starting Material for Sensitive Biological Screening Campaigns

The availability of the target compound at 98% purity (Leyan) provides a 60% lower impurity burden compared to the 95% standard typical for closest analogs . This purity differential is directly actionable for laboratories planning sensitive biological assays—such as high-throughput screening, SPR binding assays, or cellular impedance measurements—where unidentified impurities at the 5% level can generate false positives or mask weak agonist/antagonist signals. Selecting the 98% purity target compound reduces the need for pre-assay repurification .

Pharmacophore Building Block Requiring Extended Linker Geometry

The ethyl (-CH₂CH₂-) spacer between the phenoxy oxygen and the piperidine ring provides an extended molecular geometry with 5 rotatable bonds, compared to only 3 rotatable bonds in directly attached phenoxy-piperidine analogs such as CAS 1220032-78-9 . This extended topology allows the piperidine nitrogen and the bromo-ethylphenyl moiety to sample a wider conformational space and reach binding site sub-pockets separated by larger distances. Medicinal chemistry teams designing bivalent ligands or PROTAC molecules, where precise spatial separation between binding elements is critical, should preferentially procure the ethyl-linker target compound over its direct-attachment analog .

Quote Request

Request a Quote for 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.